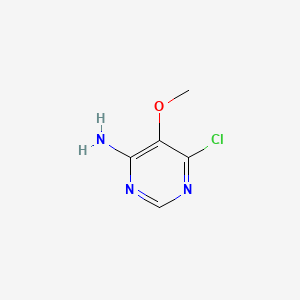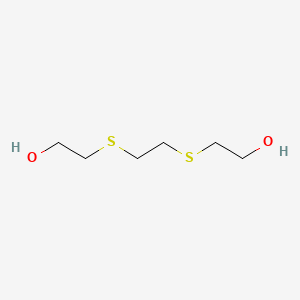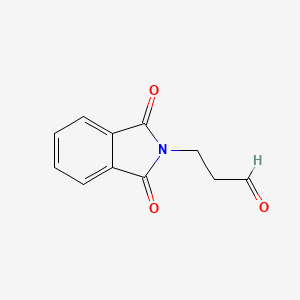
3-(1,3-Dioxoisoindolin-2-il)propanal
Descripción general
Descripción
3-Phthalimidopropionaldehyde (3-PPA) is an organic compound belonging to the class of aldehydes, which is an important intermediate in the synthesis of many organic compounds. 3-PPA is a colorless liquid with a pungent smell and is soluble in most organic solvents. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. 3-PPA is also used in the synthesis of complex molecules, such as polymers, and in the production of a variety of organic compounds.
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos y Antioxidantes
El compuesto se ha utilizado en la síntesis de análogos de 1-(1,3-dioxoisoindolin-2-il)-3-aril urea, que han mostrado resultados prometedores como agentes anticancerígenos y antioxidantes . Por ejemplo, 1-(4-Bromofenil)-3-(1,3-dioxoisoindolin-2-il)urea exhibió una actividad anticancerígena significativa contra diversas líneas celulares cancerosas, incluyendo cáncer de pulmón de células no pequeñas, SNC, melanoma, renal, próstata y cáncer de mama . También demostró una actividad anticancerígena superior contra el cáncer de melanoma en comparación con el imatinib .
Síntesis de Heterociclos N-Isoindolina-1,3-diona
Los heterociclos N-Isoindolina-1,3-diona, caracterizados por un núcleo de isoindolina y grupos carbonilo en las posiciones 1 y 3, han ganado una atención significativa por su uso potencial en diversos campos como la síntesis farmacéutica, herbicidas, colorantes, tintes, aditivos de polímeros, síntesis orgánica y materiales fotocrómicos . El compuesto juega un papel crucial en la síntesis de estos heterociclos .
Reactivo Electrófilo
El compuesto se ha utilizado como un reactivo electrófilo en la síntesis de - (1,3-dioxoisoindolin-2-il)‑dietil fosforotioato (SDDP), un compuesto que ha mostrado potencial en diversas aplicaciones sintéticas .
Síntesis de Pirazoles, Tiazoles y Otros Sistemas
El compuesto se ha utilizado como precursor en la síntesis de una variedad de sistemas de pirazoles, tiazoles, tiadiazoles, tiazolidinas, azetidina, tiazolo [3,2-a]pirimidina y pirazolo [3,4-b]piridina . Estos sistemas tienen aplicaciones potenciales en diversos campos de investigación.
Actividad Antioxidante
Algunos derivados del compuesto han demostrado una actividad antioxidante significativa. Por ejemplo, 1-(2-Metoxifenil)-3-(1,3-dioxoisoindolin-2-il)urea y 1-(4-Metoxifenil)-3-(1,3-dioxoisoindolin-2-il)urea exhibieron una actividad antioxidante significativa con valores de IC50 de 15.99 ± 0.10 y 16.05 ± 0.15 µM, respectivamente .
Inhibición del EGFR
El compuesto ha mostrado potencial en la inhibición del Receptor del Factor de Crecimiento Epidérmico (EGFR), una proteína que juega un papel crucial en el crecimiento y supervivencia celular. Por ejemplo, 1-(4-Bromofenil)-3-(1,3-dioxoisoindolin-2-il)urea demostró una inhibición moderada del EGFR con una IC50 de 42.91 ± 0.80 nM .
Safety and Hazards
Direcciones Futuras
3-Substituted phthalides, such as 3-Phthalimidopropionaldehyde, have a significant role in the development of important biologically active natural products . The scope, isolation, and characterization of various naturally occurring racemic and chiral 3-substituted phthalides have been covered . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
Mecanismo De Acción
Target of Action
Similar compounds have been reported as anticonvulsant and antiviral agents , suggesting potential targets could be related to these biological activities.
Biochemical Pathways
Based on its reported anticonvulsant and antiviral activities , it may influence pathways related to these biological responses
Result of Action
Its reported anticonvulsant and antiviral activities suggest that it may have effects at both the molecular and cellular levels
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDSIHTMABATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179097 | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2436-29-5 | |
| Record name | 3-Phthalimidopropionaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phthalimidopropionaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



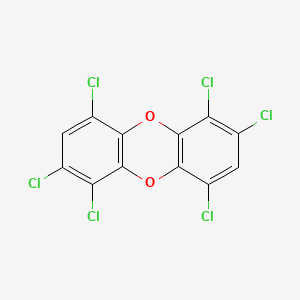


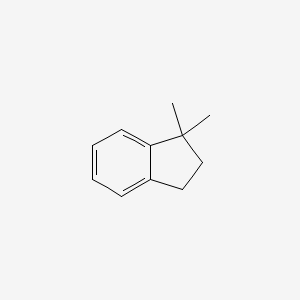

![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)

